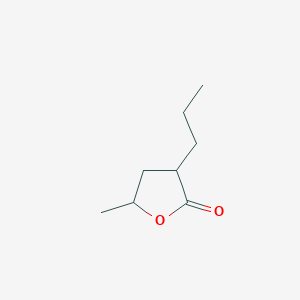
Dihydro-5-methyl-3-propyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
それはGluN2C/GluN2D含有N-メチル-D-アスパラギン酸(NMDA)受容体の強力で選択的なアンタゴニストです 。この化合物は主に、グルタミン酸シグナル伝達とそのさまざまな生物学的プロセスへの影響を研究するために研究で使用されています。
準備方法
合成ルートと反応条件
QNZ 46の合成には、キナゾリノンコアの調製から始まるいくつかのステップが含まれます。主なステップには以下が含まれます。
キナゾリノンコアの形成: これは、アントラニル酸とホルムアミドを反応させてキナゾリノン環を形成することを含みます。
ニトロ基の導入: ニトロ基は、芳香族環のニトロ化によって導入されます。
エテニル結合の形成: エテニル結合は、ヘック反応によって形成されます。これは、ニトロ置換芳香族環と適切なビニルハライドのカップリングを含みます。
メトキシ化: メトキシ基は、芳香族環上のヒドロキシル基のメチル化によって導入されます。
工業的生産方法
QNZ 46の工業的生産は、同様の合成ルートに従いますが、より大規模です。反応条件は、高収率と純度を確保するために最適化されています。この化合物は、通常、安定性と生物学的活性を維持するために凍結乾燥された形態で生産されます .
化学反応の分析
反応の種類
QNZ 46は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: ニトロ基は、適切な条件下でアミノ基に還元できます。
還元: エテニル結合は、水素化して飽和化合物を形成することができます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素や他の酸化剤が含まれます。
還元: パラジウム触媒の存在下での水素ガスが一般的に使用されます。
主な生成物
酸化: アミノ置換誘導体の形成。
還元: 飽和誘導体の形成。
科学研究への応用
QNZ 46には、以下を含む幅広い科学研究への応用があります。
化学: NMDA受容体アンタゴニストの構造活性相関を研究するために使用されます。
生物学: グルタミン酸シグナル伝達とそのさまざまな生物学的プロセスにおける役割に関する研究に使用されます。
医学: 脳卒中や神経変性疾患などの状態における潜在的な神経保護効果について調査されています。
科学的研究の応用
QNZ 46 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure-activity relationship of NMDA receptor antagonists.
Biology: Employed in research on glutamate signaling and its role in various biological processes.
Medicine: Investigated for its potential neuroprotective effects in conditions such as stroke and neurodegenerative diseases.
Industry: Used in the development of new therapeutic agents targeting NMDA receptors
作用機序
QNZ 46は、GluN2C/GluN2D含有NMDA受容体を選択的に阻害することによってその効果を発揮します。それは受容体の特定の部位に結合し、グルタミン酸の結合を防ぎ、それによって受容体の活性化を阻害します。この阻害は、非競合的かつ電圧非依存的であり、グルタミン酸との結合を競合せず、その効果は膜電位の変化の影響を受けません .
類似化合物との比較
類似化合物
MK-801: より広い範囲の受容体サブタイプ阻害を示す、非競合的NMDA受容体アンタゴニスト。
メマンチン: アルツハイマー病の治療に使用される別のNMDA受容体アンタゴニスト。
QNZ 46の独自性
QNZ 46は、GluN2C/GluN2D含有NMDA受容体に対する選択性において独自であり、これは、さまざまな生物学的プロセスにおけるこれらの受容体サブタイプの特定の役割を研究するための貴重なツールとなります。その高い純度と安定性も、幅広い研究用途に適しています .
生物活性
Dihydro-5-methyl-3-propyl-2(3H)-furanone, a compound belonging to the furanone class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in various domains.
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.222 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 231.8 °C
- Flash Point : 88.1 °C
These properties indicate that this compound is a stable organic compound with potential utility in various applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been studied primarily as an antagonist of GluN2C/GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamate signaling pathways that affect numerous biological processes.
Case Studies and Findings
-
In Vitro Antimicrobial Evaluation :
- In studies assessing the antimicrobial properties of various compounds, this compound was included in a broader evaluation of furanones and their derivatives. It showed promising activity against several bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .
- The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with some showing effectiveness comparable to established antibiotics like Ciprofloxacin .
- Mechanism of Action :
Cytotoxicity and Anticancer Activity
This compound has also been evaluated for its cytotoxic effects against cancer cell lines:
- Cytotoxic Studies :
- In recent studies, the compound exhibited varying degrees of cytotoxicity against colorectal and breast cancer cell lines, with IC₅₀ values indicating the concentration required to reduce cell viability by 50% .
- Specifically, some derivatives showed high cytotoxicity, suggesting that structural modifications could enhance their anticancer properties.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HCT116 | 9.1 ± 2.4 |
| This compound | MCF-7 | 10.8 ± 0.7 |
Applications in Food Science
This compound is also noted for its sensory properties, contributing to flavors in food products:
- Flavor Profile :
- Volatile Organic Compound (VOC) Studies :
特性
IUPAC Name |
5-methyl-3-propyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-7-5-6(2)10-8(7)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNZFIPBKPDLGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335572 |
Source


|
| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40923-58-8 |
Source


|
| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














